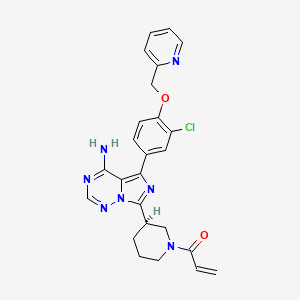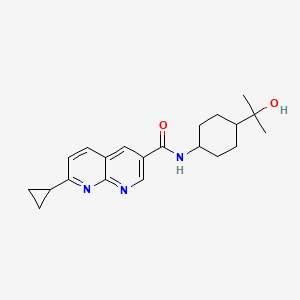
HPGDS inhibitor 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HPGDS inhibitor 3 is a potent oral compound that selectively inhibits hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is involved in the production of prostaglandin D2, which plays a role in various physiological processes, including inflammation, allergic reactions, and sleep regulation. This compound has shown significant potential as an anti-inflammatory agent due to its high potency and selectivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HPGDS inhibitor 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of 4-fluoro-thalidomide and DIPEA in a solution of DMF, followed by microwave irradiation and additional heating . The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product. The production process is designed to be scalable and cost-effective while maintaining the compound’s pharmacological properties.
化学反応の分析
Types of Reactions
HPGDS inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
科学的研究の応用
HPGDS inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hematopoietic prostaglandin D synthase and its role in prostaglandin D2 production.
Biology: Investigated for its effects on cellular processes involving prostaglandin D2, such as inflammation and allergic reactions.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, allergic conditions, and other disorders involving prostaglandin D2.
Industry: Utilized in the development of new anti-inflammatory drugs and other pharmaceutical applications
作用機序
HPGDS inhibitor 3 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase, thereby reducing the production of prostaglandin D2. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of prostaglandin H2 to prostaglandin D2. The reduction in prostaglandin D2 levels leads to decreased inflammation and other physiological effects associated with this lipid mediator .
類似化合物との比較
Similar Compounds
HQL-79: Another HPGDS inhibitor with similar anti-inflammatory properties.
TFC-007: A potent inhibitor of hematopoietic prostaglandin D synthase with a different molecular structure.
HPGDS inhibitor I: A compound with similar inhibitory effects on hematopoietic prostaglandin D synthase.
TAS-204: An HPGDS inhibitor with therapeutic potential in inflammatory diseases
Uniqueness of HPGDS Inhibitor 3
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic properties. It demonstrates excellent selectivity with no associated central nervous system toxicity and possesses favorable pharmacokinetic properties in mouse, rat, and dog models. Additionally, it exhibits noteworthy anti-inflammatory activity, making it a promising candidate for therapeutic applications .
特性
分子式 |
C21H27N3O2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
7-cyclopropyl-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,26)16-6-8-17(9-7-16)23-20(25)15-11-14-5-10-18(13-3-4-13)24-19(14)22-12-15/h5,10-13,16-17,26H,3-4,6-9H2,1-2H3,(H,23,25) |
InChIキー |
VEKOTFOGNGVLSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C(=C2)C=CC(=N3)C4CC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



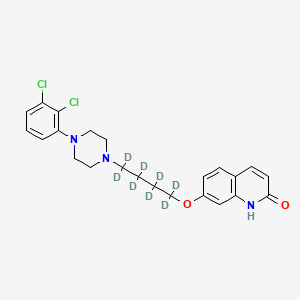
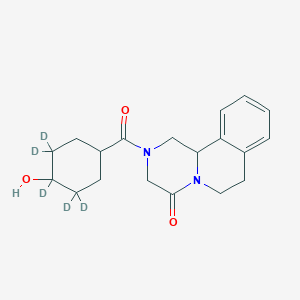


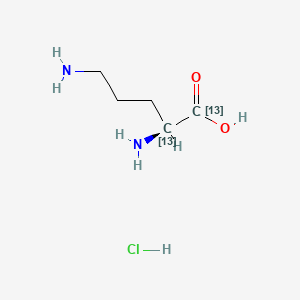

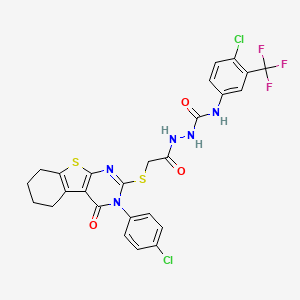
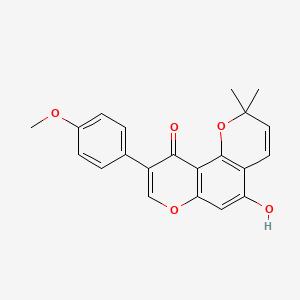
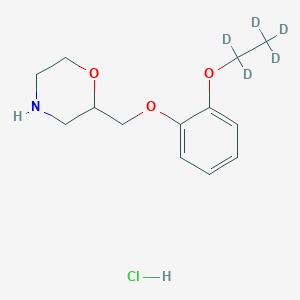
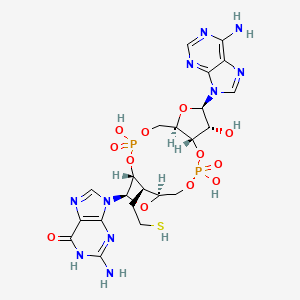
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

